2-Nitro-3-phenylprop-2-en-1-ol
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Overview
Description
2-Nitro-3-phenylprop-2-en-1-ol is an organic compound characterized by the presence of a nitro group, a phenyl group, and an enol structure. This compound is notable for its applications in organic synthesis and its role as a building block for various complex molecules .
Preparation Methods
2-Nitro-3-phenylprop-2-en-1-ol can be synthesized through the Baylis-Hillman reaction, which involves the coupling of activated vinyl compounds with electrophiles under the catalytic influence of a tertiary amine . The reaction typically uses acrylates, acrylonitrile, vinyl ketones, vinyl sulfones, and acrylamides as activated vinyl compounds . The reaction conditions often involve the use of paraformaldehyde, imidazole, and anthranilic acid . Industrial production methods may vary, but they generally follow similar synthetic routes with optimized reaction conditions for higher yields and purity .
Chemical Reactions Analysis
2-Nitro-3-phenylprop-2-en-1-ol undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitro ketones or nitro alcohols.
Substitution: The nitro group can be substituted with other functional groups through nucleophilic substitution reactions.
Common reagents used in these reactions include hydrogen gas for reduction, oxidizing agents like potassium permanganate for oxidation, and nucleophiles for substitution reactions . The major products formed from these reactions are typically amines, ketones, and substituted phenylprop-2-en-1-ol derivatives .
Scientific Research Applications
2-Nitro-3-phenylprop-2-en-1-ol has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2-Nitro-3-phenylprop-2-en-1-ol involves its interaction with molecular targets through its nitro and phenyl groups. The nitro group can undergo reduction to form reactive intermediates that interact with enzymes and other proteins . The phenyl group provides hydrophobic interactions that enhance the compound’s binding affinity to its targets . These interactions can modulate biological pathways and result in various biochemical effects .
Comparison with Similar Compounds
2-Nitro-3-phenylprop-2-en-1-ol can be compared with similar compounds such as:
3-Phenylprop-2-en-1-ol: Lacks the nitro group, resulting in different reactivity and applications.
2-Nitro-1-phenylprop-2-en-1-ol: Similar structure but with different positional isomerism, leading to variations in chemical properties.
2-Nitro-3-phenylprop-2-en-1-amine: Formed by the reduction of the nitro group, exhibiting different biological activities.
The uniqueness of this compound lies in its combination of the nitro and phenyl groups, which confer distinct chemical reactivity and biological interactions .
Properties
CAS No. |
876592-11-9 |
---|---|
Molecular Formula |
C9H9NO3 |
Molecular Weight |
179.17 g/mol |
IUPAC Name |
2-nitro-3-phenylprop-2-en-1-ol |
InChI |
InChI=1S/C9H9NO3/c11-7-9(10(12)13)6-8-4-2-1-3-5-8/h1-6,11H,7H2 |
InChI Key |
KMBICUOTOWQGIN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C=C(CO)[N+](=O)[O-] |
Origin of Product |
United States |
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